2-Ethyl-4-methylhexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione
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Description
2-Ethyl-4-methylhexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C11H15NO3 and its molecular weight is 209.24 g/mol. The purity is usually 95%.
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Biological Activity
2-Ethyl-4-methylhexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione, a compound belonging to the class of epoxyisoindoles, has garnered interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological assays associated with this compound, focusing on its herbicidal properties and other biological effects.
The molecular formula of this compound is C12H17NO3 with a molecular weight of approximately 225.27 g/mol. The compound features a unique epoxy group that contributes to its reactivity and biological activity.
Synthesis
The synthesis of this compound typically involves the epoxidation of corresponding isoindole derivatives using reagents such as meta-chloroperbenzoic acid (MCPBA). The reaction conditions must be optimized to achieve high yields while maintaining the integrity of the epoxy group.
Herbicidal Activity
Recent studies have focused on the herbicidal potential of this compound. For instance, a series of biological assays were conducted to evaluate its effectiveness against various weed species. The results indicated that at a concentration of 500 μM, the compound exhibited significant inhibition rates:
Compound | Concentration (μM) | Aerial Inhibition (%) | Root Inhibition (%) |
---|---|---|---|
5a | 500 | 43 | 52 |
5a | 100 | - | 69 |
Control | - | - | - |
In these assays, compound 5a demonstrated superior herbicidal activity compared to commercial herbicides at similar concentrations. The structure of 5a was found to influence its biological activity significantly; it presented a flatter conformation compared to its diastereomer 5b , which was more folded in shape. This structural difference may account for their varying levels of efficacy against target plants .
The proposed mechanism by which this compound exerts its herbicidal effects involves interference with plant growth regulators or metabolic pathways essential for plant development. The epoxy group may play a critical role in binding to specific biological targets within the plant cells .
Case Studies
Several case studies have documented the effects of this compound on specific weed species:
- Sorghum : At concentrations of 150 μM and above, significant root and stem inhibition was observed.
- Beggartick : Compound 5a showed an impressive inhibition rate of approximately 86% at 500 μM concentration.
These findings underscore the potential use of this compound in agricultural applications as an effective herbicide.
Properties
CAS No. |
92147-32-5 |
---|---|
Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
2-ethyl-7-methyl-4,5,6,7a-tetrahydro-3aH-4,7-epoxyisoindole-1,3-dione |
InChI |
InChI=1S/C11H15NO3/c1-3-12-9(13)7-6-4-5-11(2,15-6)8(7)10(12)14/h6-8H,3-5H2,1-2H3 |
InChI Key |
ACHPPPPCQUVBSN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2C3CCC(C2C1=O)(O3)C |
Origin of Product |
United States |
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